16alpha-Hydroxyprogesterone

概要

説明

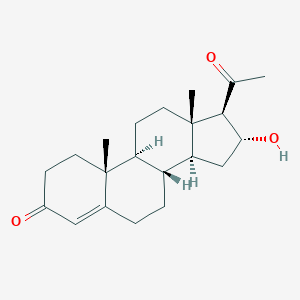

16alpha-Hydroxyprogesterone, also known as 16alpha-hydroxypregn-4-ene-3,20-dione, is a minor endogenous progestogen steroid hormone and a metabolite of progesterone. It is formed in lower amounts compared to 17alpha-hydroxyprogesterone. This compound occurs in micromolar concentrations and its physiological relevance is still under investigation. It may accumulate in target tissues and could play a role in the reproductive system, mammary gland development, cardiovascular, and central nervous systems .

準備方法

16alpha-Hydroxyprogesterone is synthesized from progesterone via 16alpha-hydroxylation primarily by the enzyme CYP17A1 in steroidogenic tissues such as the adrenal glands, testes, and ovaries. During pregnancy, it is also synthesized by hepatic cytochrome P450 enzymes like CYP3A4 and CYP1A1 in the fetal liver and placenta . Industrial production methods typically involve the use of these enzymatic pathways to achieve the desired hydroxylation.

化学反応の分析

Enzymatic Dehydration to 16,17-Didehydroprogesterone

The enzyme 16α-hydroxyprogesterone dehydratase (EC 4.2.1.98) catalyzes the dehydration of 16α-OHP to form 16,17-didehydroprogesterone and water . This reaction is critical in steroid biosynthesis pathways.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Class | Lyase (hydro-lyase) | |

| Substrate | 16α-Hydroxyprogesterone | |

| Product | 16,17-Didehydroprogesterone | |

| Cofactors | Not specified |

Enzymatic Hydroxylation by Cytochrome P450 Enzymes

16α-OHP is synthesized via 16α-hydroxylation of progesterone by cytochrome P450 enzymes such as CYP17A1 (humans) and CYP107X1 (Streptomyces avermitilis) .

Key Findings:

-

Human CYP17A1 : Catalyzes progesterone hydroxylation at C16α, producing 16α-OHP as a minor metabolite. A105L mutation enhances 16α-hydroxylation efficiency .

-

CYP107X1 : Exhibits regio- and stereoselectivity for 16α-hydroxylation of progesterone .

| Enzyme | Substrate | Product | K<sub>m</sub> (μM) | k<sub>cat</sub> (min<sup>-1</sup>) | Reference |

|---|---|---|---|---|---|

| CYP107X1 | Progesterone | 16α-Hydroxyprogesterone | 47.7 ± 12.0 | 0.30 |

Microbial Biotransformation

The fungus Isaria farinosa KCh KW1.1 hydroxylates 16α-OHP derivatives regioselectively :

-

16α,17α-Epoxyprogesterone is transformed into:

-

6β-Hydroxy-16α,17α-epoxyprogesterone

-

6β,11α-Dihydroxy-16α,17α-epoxyprogesterone

-

| Substrate | Products | Yield | Reference |

|---|---|---|---|

| 16α,17α-Epoxyprogesterone | 6β-Hydroxy-16α,17α-epoxyprogesterone | 4 mg | |

| 6β,11α-Dihydroxy-16α,17α-epoxyprogesterone | 25.9 mg |

Receptor Binding and Functional Activity

16α-OHP binds to progesterone receptors (PR-A: 67%, PR-B: 43% affinity relative to progesterone) and acts as an agonist . Despite weak affinity for the mineralocorticoid receptor (MR), it exhibits antimineralocorticoid effects in vivo .

| Receptor | Binding Affinity (Relative to Progesterone) | Activity | Reference |

|---|---|---|---|

| PR-A | 67% | Agonist | |

| PR-B | 43% | Agonist | |

| MR | >1 μM | Antagonist (weak) |

Physiological and Pharmacological Implications

科学的研究の応用

16alpha-Hydroxyprogesterone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of steroid metabolism and enzymatic hydroxylation reactions.

Biology: It is studied for its role in reproductive biology and its potential effects on mammary gland development.

Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in reproductive health and hormone-related disorders.

作用機序

16alpha-Hydroxyprogesterone exerts its effects by binding to progesterone receptors (PR-A and PR-B) and acting as an agonist. It has approximately 67% and 43% of the affinity of progesterone for PR-A and PR-B, respectively. This compound also exhibits natriuretic effects similar to spironolactone, suggesting antimineralocorticoid activity. it shows low affinity for the mineralocorticoid receptor (MR) and does not antagonize the MR at concentrations up to 1 μM .

類似化合物との比較

16alpha-Hydroxyprogesterone can be compared with other similar compounds such as:

17alpha-Hydroxyprogesterone: Formed in higher amounts and further metabolized in steroidogenic tissues.

5alpha-Dihydroprogesterone: Another metabolite of progesterone with different physiological roles.

11-Deoxycorticosterone (21-hydroxyprogesterone): A precursor in the biosynthesis of corticosteroids.

20-Dihydroprogesterone: A metabolite involved in various biological processes.

Algestone (16alpha,17alpha-dihydroxyprogesterone): A synthetic derivative with specific applications in medicine.

This compound is unique due to its specific hydroxylation at the 16alpha position, which influences its binding affinity and activity at progesterone receptors.

生物活性

16alpha-Hydroxyprogesterone (16α-OHP) is a steroid hormone that plays a significant role in various biological processes, particularly in the context of adrenal function and reproductive health. This article will explore the biological activity of 16α-OHP, including its enzymatic pathways, physiological effects, and implications in clinical settings, supported by data tables and case studies.

Enzymatic Pathways

16α-OHP is primarily synthesized from progesterone through the action of cytochrome P450 enzymes. Specifically, the enzyme CYP17A1 (also known as P450c17) catalyzes the hydroxylation of progesterone at the 16α position. This reaction is crucial for steroidogenesis and is part of the broader metabolic pathway that includes the conversion of pregnenolone to various steroid hormones.

Key Enzymatic Reactions:

- CYP17A1 Activity : This enzyme exhibits both 17α-hydroxylase and 17,20-lyase activities, leading to the production of 16α-OHP from progesterone.

- Kinetics : Research indicates that CYP17A1 has a low C-17,20-lyase activity toward progesterone and its hydroxylated derivatives, which means that while it effectively converts progesterone to 16α-OHP, it does not readily convert these products into C19 steroids like androstenedione .

Physiological Effects

16α-OHP has been shown to exhibit various biological activities that impact reproductive health and adrenal function. It is often studied in the context of congenital adrenal hyperplasia (CAH), a condition characterized by enzyme deficiencies in steroidogenesis.

Table 1: Biological Activities of this compound

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of measuring 16α-OHP levels in patients with suspected adrenal disorders or reproductive issues.

Case Study 1: Congenital Adrenal Hyperplasia

In a study involving patients with CAH due to 21-hydroxylase deficiency, elevated levels of 16α-OHP were observed. The measurement of this hormone was crucial for diagnosing and managing CAH effectively. Patients exhibited symptoms such as virilization and electrolyte imbalances due to disrupted steroidogenesis .

Case Study 2: Progestin Therapy

Research has demonstrated that combinations of progesterone with 16α-OHP can enhance progestin activity in certain therapeutic contexts. For instance, in bioassays comparing various hydroxylated progesterones, mixtures containing 16α-OHP showed increased efficacy in mimicking natural progesterone's effects .

Research Findings

Recent studies have focused on the molecular mechanisms underlying the actions of 16α-OHP. For example, investigations into its interaction with nuclear receptors have revealed insights into how it modulates gene expression related to reproductive functions.

Table 2: Molecular Interactions of this compound

特性

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNYFVWYTXDRE-RMWFXKKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017030 | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438-07-3 | |

| Record name | 16α-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。